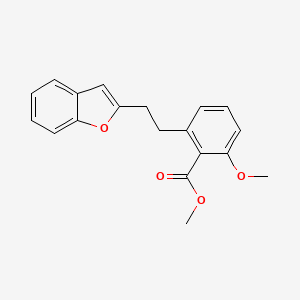

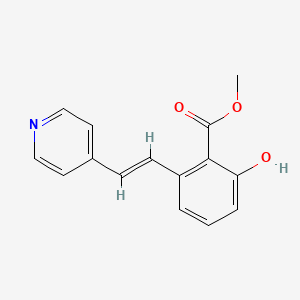

2-(2-Benzofuran-2-yl-ethyl)-6-methoxy-benzoic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-Benzofuran-2-yl-ethyl)-6-methoxy-benzoic acid methyl ester” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . It is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis

There are several methods for the synthesis of benzofuran derivatives. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .科学的研究の応用

Antiviral Activity

- Benzofuran derivatives, related to the chemical , have shown potential in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Analgesic Activity

- Some substituted benzofurans, closely related to the compound, were found to exhibit considerable analgesic activity, suggesting potential use in pain management (Rádl et al., 2000).

Cytotoxic Activity

- Certain benzofuran carboxylic acid derivatives have demonstrated significant cytotoxic activities against human cancer cell lines, indicating potential in cancer research (Kossakowski et al., 2005).

Chemical Synthesis Studies

- The synthesis of similar benzoic acid methyl esters has been explored, providing insight into efficient production methods, which are crucial for scientific applications (Hai-juan, 2012).

Antitumor Potential

- Dihydrobenzofuran lignans, structurally similar to the compound, showed promising antitumor activity, particularly against leukemia and breast cancer cell lines, by inhibiting tubulin polymerization (Pieters et al., 1999).

Corrosion Inhibition

- Theoretical studies on similar benzoic acid methyl esters suggest potential application in corrosion inhibition of mild steel in acidic environments (Arrousse et al., 2021).

将来の方向性

Given the strong biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their potential applications as drugs .

特性

IUPAC Name |

methyl 2-[2-(1-benzofuran-2-yl)ethyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-21-17-9-5-7-13(18(17)19(20)22-2)10-11-15-12-14-6-3-4-8-16(14)23-15/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYNTHQBIKKUBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CCC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine](/img/structure/B6339287.png)

![2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)](/img/structure/B6339321.png)

![2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339328.png)

![2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339329.png)

![2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339339.png)

![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339348.png)

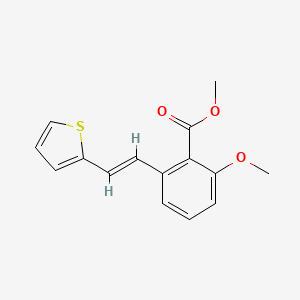

![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339372.png)

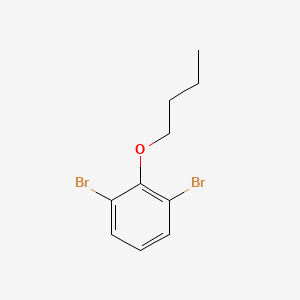

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339374.png)

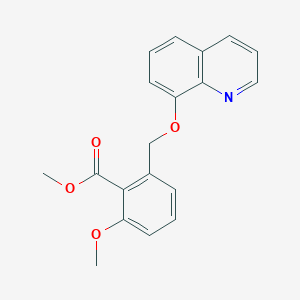

![1-[2-[4-[5-[2-(4-hydroxy-1-isoquinolyl)ethyl]-2-methoxy-phenoxy]phenyl]ethyl]isoquinolin-4-ol](/img/structure/B6339395.png)